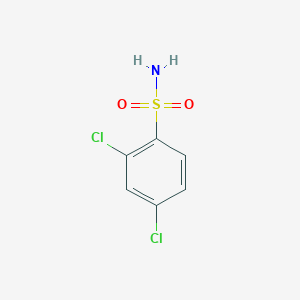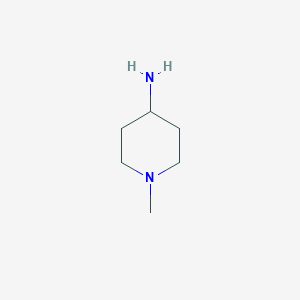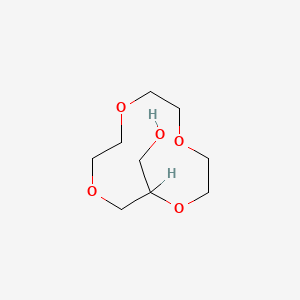
3-Iodophenylboronsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Iodophenylboronic acid has numerous applications in scientific research:
Wirkmechanismus
Target of Action
3-Iodophenylboronic acid is a reactant involved in various chemical reactions . It is used in the synthesis of inhibitors of homoserine transacetylase , a key enzyme involved in the biosynthesis of methionine, an essential amino acid .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is involved in aerobic oxidative coupling with arenes, coupling with acetals, Boron-Heck arylation with alkenes, N-arylation, and Heck reactions with electrophilic alkenes .
Biochemical Pathways
The biochemical pathways affected by 3-Iodophenylboronic acid are those involved in the synthesis of inhibitors of homoserine transacetylase . This includes the methionine biosynthesis pathway .
Pharmacokinetics
Boronic acids are generally known to have good bioavailability and are often used in drug design due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The result of the action of 3-Iodophenylboronic acid is the synthesis of inhibitors of homoserine transacetylase . This can potentially lead to the inhibition of methionine biosynthesis, affecting protein synthesis and other methionine-dependent biological processes .
Action Environment
The action of 3-Iodophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other reactants and catalysts can also influence the compound’s efficacy in chemical reactions .
Biochemische Analyse
Biochemical Properties
3-Iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of inhibitors of homoserine transacetylase, an enzyme crucial in the biosynthesis of amino acids . Additionally, 3-Iodophenylboronic acid participates in aerobic oxidative coupling with arenes and coupling with acetals . These interactions are primarily based on the boronic acid moiety’s ability to form reversible covalent bonds with diol-containing biomolecules.
Cellular Effects
3-Iodophenylboronic acid influences various cellular processes. It has been shown to interact with cell signaling pathways, affecting gene expression and cellular metabolism. For example, its interaction with diol groups in saccharides can enhance molecular recognition in capillary electrophoresis systems . This interaction can modulate cell signaling pathways by altering the availability of key signaling molecules. Furthermore, 3-Iodophenylboronic acid can impact cellular metabolism by inhibiting specific enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 3-Iodophenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites. For example, it can inhibit homoserine transacetylase by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding . Additionally, 3-Iodophenylboronic acid can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodophenylboronic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodophenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 3-Iodophenylboronic acid in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Iodophenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At high doses, 3-Iodophenylboronic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
3-Iodophenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For instance, it participates in the synthesis of inhibitors of homoserine transacetylase, affecting the metabolic flux of amino acid biosynthesis . Additionally, 3-Iodophenylboronic acid can influence metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Iodophenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, 3-Iodophenylboronic acid can be transported into cells via specific transporters that recognize its boronic acid moiety . Once inside the cell, it can bind to proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of 3-Iodophenylboronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For instance, 3-Iodophenylboronic acid can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be directed to the nucleus, where it can influence gene expression by interacting with nuclear proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Iodophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-iodophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of 3-Iodophenylboronic acid often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodophenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: It can be reduced to form corresponding iodophenyl derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Phenolic compounds.
Reduction: Iodophenyl derivatives.
Substitution: Various substituted phenylboronic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenylboronic acid: Similar in structure but with the iodine atom at the para position.
3-Bromophenylboronic acid: Contains a bromine atom instead of iodine.
2-Iodophenylboronic acid: Iodine atom at the ortho position.
Uniqueness
3-Iodophenylboronic acid is unique due to its specific reactivity and steric properties conferred by the iodine atom at the meta position. This positioning influences its reactivity in cross-coupling reactions and its ability to form stable complexes with diols, making it particularly valuable in organic synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
(3-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BIO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEUXWXIMNEIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)I)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370252 | |
| Record name | 3-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221037-98-5 | |
| Record name | 3-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)




![3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one](/img/structure/B1301903.png)


